molecular formula C11H12N2O3 B8637710 2-methoxy-N-(2-oxoindolin-5-yl)acetamide

2-methoxy-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B8637710
M. Wt: 220.22 g/mol
InChI Key: SUOZWFZAKTUPFZ-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-oxoindolin-5-yl)acetamide is a synthetic small molecule featuring a 2-oxoindoline (isatin) core substituted at the 5-position with a methoxyacetamide group. The indolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly kinases and receptors . This compound is synthesized through a multi-step process involving acetylation of 5-amino-2-oxoindoline followed by condensation reactions with appropriate substituents.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide

InChI

InChI=1S/C11H12N2O3/c1-16-6-11(15)12-8-2-3-9-7(4-8)5-10(14)13-9/h2-4H,5-6H2,1H3,(H,12,15)(H,13,14)

InChI Key

SUOZWFZAKTUPFZ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Substitution at position 5 (target compound) vs. position 3 (benzylidene analogs) significantly alters kinase binding. The 5-substituted methoxyacetamide shows enhanced steric compatibility with Src kinase active sites compared to bulkier benzylidene groups .
  • Hybrid Structures: Compound K () incorporates a coumarin moiety, broadening its activity spectrum to antimicrobial applications but reducing kinase selectivity. The thiazolidinone-hydrazone hybrid () introduces conformational rigidity, which may affect solubility and target engagement .

Thiazolidinone and Thiazole Derivatives

Compounds with thiazolidinone or thiazole cores linked to acetamide groups (Evidences 3, 5–7) exhibit distinct pharmacological profiles:

Compound Name Core Structure Key Modifications Activity Reference
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Thiazolidinone Sulfonyl and imino groups Anticancer (hypothesized)
N-(2-Chlorophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide Thiazolidinone Chlorophenyl, imino group Not specified
3a-l (N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides) Thiazolidinone-coumarin Coumarin-oxyacetamide linkage Anticancer, antimicrobial

Key Observations :

  • Electron-Withdrawing Groups: Sulfonyl and imino substituents () increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. However, these groups may also reduce metabolic stability compared to the methoxyacetamide group in the target compound .
  • Hybrid Scaffolds: Thiazolidinone-coumarin hybrids () demonstrate dual activity but face challenges in bioavailability due to high molecular weight (>400 Da) .

Methoxy-Substituted Analogs

Methoxy groups are critical in modulating pharmacokinetics:

  • 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (): The dual methoxy substitutions on indole and phenyl rings improve lipophilicity (clogP ~2.5) but reduce water solubility, limiting its therapeutic utility compared to the target compound’s balanced logP (~1.8) .

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